

# Application Notes and Protocols for TG 100572 Hydrochloride In Vivo Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TG 100572 Hydrochloride** is a potent, multi-targeted kinase inhibitor with demonstrated activity against key drivers of angiogenesis and cell proliferation.[1] It exhibits low nanomolar inhibitory concentrations (IC50) against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), and members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1] This broad-spectrum activity makes TG 100572 a valuable tool for in vivo research in oncology and ophthalmology, particularly in studies investigating antiangiogenic and anti-proliferative therapeutic strategies.

These application notes provide detailed protocols for the in vivo administration of **TG 100572 Hydrochloride** in various preclinical models, based on available literature. The information is intended to serve as a guide for researchers in designing and executing their in vivo studies.

### **Data Presentation**

The following tables summarize the quantitative data for in vivo dosing of **TG 100572 Hydrochloride**.

Table 1: Systemic Administration of **TG 100572 Hydrochloride** in a Murine Model



| Parameter               | Details                                                    | Reference      |
|-------------------------|------------------------------------------------------------|----------------|
| Animal Model            | C57BL/6 mice (15-20 g)                                     | MedChemExpress |
| Condition               | Laser-induced choroidal neovascularization (CNV)           | MedChemExpress |
| Route of Administration | Intraperitoneal (i.p.)                                     | MedChemExpress |
| Dosage                  | 5 mg/kg                                                    | MedChemExpress |
| Dosing Schedule         | Twice daily for 4 days, followed by a single dose on Day 5 | MedChemExpress |
| Observed Effects        | Significant suppression of CNV                             | MedChemExpress |
| Reported Toxicity       | Associated weight loss, suggestive of systemic toxicity    | MedChemExpress |

Table 2: Topical Ocular Administration of TG 100572 Hydrochloride



| Parameter               | Details                                                                                                                                       | Reference            |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Animal Models           | Mice, Rabbits, Dogs, Mini-pigs                                                                                                                | IOVS                 |
| Condition               | Ocular pharmacokinetic studies                                                                                                                | IOVS                 |
| Route of Administration | Topical (eye drops)                                                                                                                           | IOVS                 |
| Dosage Volume           | 10 - 50 μL/eye                                                                                                                                | IOVS                 |
| Frequency               | Minimum of three times daily (t.i.d.) due to short half-life in ocular tissues. The prodrug, TG100801, allows for once or twice daily dosing. | MedChemExpress, IOVS |
| Key Finding             | TG100801 is a prodrug that is converted to TG100572 by ocular esterases, achieving therapeutic concentrations in posterior eye tissues.       | IOVS                 |
| Systemic Exposure       | Minimal systemic exposure,<br>below the limit of quantitation<br>(1-3 ng/mL).                                                                 | IOVS                 |

## **Experimental Protocols**

## Protocol 1: Preparation of TG 100572 Hydrochloride for In Vivo Administration

This protocol describes the preparation of a common vehicle formulation for **TG 100572 Hydrochloride** for systemic administration.

#### Materials:

- TG 100572 Hydrochloride powder
- Dimethyl sulfoxide (DMSO)



- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Prepare a 20% SBE-β-CD in Saline Solution:
  - Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
  - Ensure complete dissolution. This may be aided by gentle warming or sonication.
  - Sterile filter the solution through a 0.22 μm filter.
- Prepare the TG 100572 Hydrochloride Formulation:
  - Weigh the required amount of TG 100572 Hydrochloride powder.
  - Prepare a stock solution in DMSO.
  - For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), first dissolve the TG 100572 Hydrochloride in DMSO.
  - Sequentially add the 20% SBE-β-CD in Saline solution to the DMSO stock to achieve the final desired concentration of the drug and solvent ratios.
  - For example, to prepare 1 mL of the final formulation, add 100  $\mu$ L of the **TG 100572 Hydrochloride**/DMSO stock to 900  $\mu$ L of the 20% SBE-β-CD in Saline solution.
  - Vortex thoroughly to ensure a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.



 It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

## Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of **TG 100572 Hydrochloride** in mice.

#### Materials:

- Prepared TG 100572 Hydrochloride formulation (from Protocol 1)
- Sterile 1 mL syringe with a 26-27 gauge needle
- Mouse restraint device (optional)
- 70% ethanol

#### Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
- Injection Site Identification: Identify the injection site in the lower quadrant of the abdomen,
   either left or right of the midline. Avoid the midline to prevent injury to the bladder or cecum.
- Injection:
  - Wipe the injection site with 70% ethanol.
  - Lift the hindquarters of the mouse to a slight head-down angle to allow the abdominal organs to move away from the injection site.
  - Insert the needle at a 15-20 degree angle.
  - Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
  - Inject the prepared TG 100572 Hydrochloride formulation slowly and steadily.



 Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling. As systemic administration of TG 100572 has been associated with weight loss, it is crucial to monitor the body weight of the animals regularly throughout the study.

## **Protocol 3: Topical Ocular Administration in Mice**

This protocol provides a general guideline for the topical administration of **TG 100572 Hydrochloride** or its prodrug, TG100801, as eye drops in mice.

#### Materials:

- Prepared TG 100572 Hydrochloride or TG100801 formulation (ensure sterility and appropriate ophthalmic vehicle)
- Micropipette with sterile tips
- Animal restraint device (optional)

#### Procedure:

- Animal Restraint: Gently restrain the mouse to ensure its head is stable.
- Eye Drop Instillation:
  - $\circ$  Using a micropipette, carefully dispense a single drop (typically 10  $\mu$ L) of the formulation onto the cornea of the mouse's eye.
  - Avoid touching the eye with the pipette tip.
- Post-instillation: Allow the mouse to blink and distribute the drop across the ocular surface.
- Dosing Frequency: Due to the short half-life of TG 100572 in ocular tissues, administration is recommended at least three times a day.[2] For the prodrug TG100801, a once or twice daily dosing regimen may be sufficient to maintain therapeutic levels.[2]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: TG 100572 Hydrochloride Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: General In Vivo Experimental Workflow for TG 100572.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Dose Study of the Novel Transforming Growth Factor-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Patients with Advanced Cancer and Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TG 100572
   Hydrochloride In Vivo Dosing]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682777#tg-100572-hydrochloride-in-vivo-dosing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com